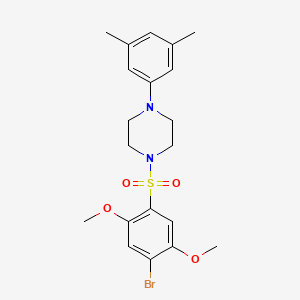

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine

Description

This compound belongs to the arylpiperazine sulfonyl derivative family, characterized by a piperazine core substituted with a 4-bromo-2,5-dimethoxybenzenesulfonyl group and a 3,5-dimethylphenyl moiety. The sulfonyl group enhances electronic and steric properties, while the bromo and methoxy substituents on the benzene ring influence reactivity and binding interactions.

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O4S/c1-14-9-15(2)11-16(10-14)22-5-7-23(8-6-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h9-13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZKAENLSOIORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 3,5-dimethylphenylpiperazine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Biological Activity

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a piperazine ring substituted with a sulfonyl group and aromatic moieties. Its molecular formula is , indicating the presence of bromine, methoxy groups, and a sulfonyl functional group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist or modulator at serotonin receptors, particularly the 5-HT_3 and 5-HT_1A receptors. This mechanism is significant in the context of treating mood disorders and anxiety.

Antidepressant and Anxiolytic Effects

Research has shown that compounds similar to this compound exhibit antidepressant properties. For instance, a study on related compounds demonstrated their ability to increase serotonin levels in the brain, which is crucial for mood regulation . These findings suggest that this compound could potentially be developed as a treatment for depression and anxiety disorders.

Case Studies

Case Study 1: Serotonergic Modulation

In a clinical trial involving compounds with similar structures, patients exhibited reduced anxiety and improved mood after administration. The modulation of serotonin receptors was identified as a key factor in these outcomes.

Case Study 2: Anticonvulsant Potential

A series of piperazine derivatives were tested for their anticonvulsant properties in animal models. Results indicated that certain modifications enhanced their efficacy, suggesting that our compound may also possess similar potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.34 g/mol |

| Solubility | Soluble in DMSO |

| Key Biological Activities | Antidepressant, Anxiolytic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.